4-Ethoxy-N-isopropyl-N-phenylbenzamide
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Overview
Description
4-Ethoxy-N-isopropyl-N-phenylbenzamide is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.374 g/mol . It is known for its unique structure, which includes an ethoxy group, an isopropyl group, and a phenyl group attached to a benzamide core.
Preparation Methods
The synthesis of 4-Ethoxy-N-isopropyl-N-phenylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with isopropylamine and phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Ethoxy-N-isopropyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
4-Ethoxy-N-isopropyl-N-phenylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-isopropyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Ethoxy-N-isopropyl-N-phenylbenzamide can be compared with other similar compounds, such as:
4-Ethoxy-N-ethyl-N-phenylbenzamide: This compound has an ethyl group instead of an isopropyl group, which may result in different chemical and biological properties.
4-Ethoxy-N-methyl-N-phenylbenzamide: The presence of a methyl group instead of an isopropyl group can affect the compound’s reactivity and interactions.
N-Ethyl-4-methoxy-N-phenylbenzamide: The methoxy group in place of the ethoxy group can lead to variations in the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
618443-29-1 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-ethoxy-N-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-12-10-15(11-13-17)18(20)19(14(2)3)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3 |
InChI Key |
NEMWLGIZSYWOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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